molecular formula C20H19N3O3 B4558238 3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)acrylamide

3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)acrylamide

Cat. No.: B4558238
M. Wt: 349.4 g/mol
InChI Key: WRCDDGUMYAMOQQ-NTCAYCPXSA-N
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Description

3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.14264148 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Research indicates that certain synthetic acrylamide derivatives, though not the exact compound , are effective in preventing corrosion of metals in acidic environments. These compounds have been characterized using various spectroscopic methods and their corrosion inhibition properties were assessed through chemical and electrochemical methods, revealing their potential as mixed-type inhibitors for copper in nitric acid solutions (Abu-Rayyan et al., 2022).

Polymer Science

Acrylamide derivatives play a significant role in polymer science, where they are used in the synthesis of polymers with specific properties. For example, copolymers of acrylamide have been synthesized for various applications, including water-soluble polymers that respond to changes in electrolyte concentration, pH, and temperature. These polymers have applications in drug delivery, water treatment, and as viscosity modifiers (McCormick et al., 1992).

Organic Synthesis and Catalysis

Acrylamide derivatives are also important in organic synthesis and catalysis. They have been used as reagents in the nitration of anilides and acrylamides, showcasing their utility in synthetic organic chemistry for producing nitro-substituted aromatic compounds with good to excellent yields. This highlights their versatility as reagents in the synthesis of complex organic molecules (Ji et al., 2015).

Solar Cell Applications

In the field of renewable energy, acrylamide derivatives have been used in the engineering of organic sensitizers for solar cell applications. These sensitizers, which include functionalized unsymmetrical organic molecules with acrylamide components, have shown high efficiency in converting incident photons to current, demonstrating the potential of acrylamide derivatives in improving the performance of solar cells (Kim et al., 2006).

Advanced Material Science

Furthermore, acrylamide derivatives have been explored for their applications in advanced material science, such as the synthesis of amphiphilic copolymers for creating diverse micellar morphologies. These materials can be used in drug delivery systems, as nanocarriers, and in the creation of self-assembling materials, showcasing the versatility of acrylamide derivatives in the development of novel materials (Li et al., 2010).

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-20(2,3)16-10-8-14(9-11-16)12-15(13-21)19(24)22-17-6-4-5-7-18(17)23(25)26/h4-12H,1-3H3,(H,22,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCDDGUMYAMOQQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)acrylamide
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3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)acrylamide
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3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)acrylamide

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